1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS. This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-chloro-2-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the trifluoromethylthio group.
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
NBXZVEFUBHAYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.